N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) is derived through sequential application of substitutive nomenclature rules. The parent structure is a 1,1'-biphenyl core, with two identical diamino substituents at the 4 and 4' positions. Each substituent consists of a benzene-1,4-diamine backbone, where:
- The N1 nitrogen is bonded to a phenyl group.
- The N4 nitrogen is bonded to two para-tolyl groups (methyl-substituted phenyl rings at the para position).
The full name reflects the bis-functionalization of the biphenyl core and the hierarchical substitution pattern on each benzene-1,4-diamine unit. Key identifiers for this compound include:
Systematic naming prioritizes the biphenyl core as the central framework, with substituents described in descending order of priority (amines > aryl groups).
Molecular Architecture: Biphenyl Core and Triarylamine Substituents
The compound’s architecture comprises three critical components:
Biphenyl Core
A 1,1'-biphenyl scaffold (two benzene rings connected by a single bond at their 1 and 1' positions) serves as the structural backbone. The 4,4' positions of this core host the diamino substituents, ensuring symmetry and planar rigidity.
Triarylamine Substituents
Each substituent is a triarylamine derivative, featuring:
- A benzene-1,4-diamine unit.
- N1-phenyl and N4,N4-di-p-tolyl groups.
The triarylamine structure is characterized by nitrogen-centered conjugation, which delocalizes electron density across the aromatic systems. This configuration is critical for electronic applications, as seen in analogous compounds like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine), where triarylamine units enable hole-transport properties in OLEDs.
Electron Delocalization
The nitrogen lone pair interacts with the π-system of the biphenyl core and substituent aryl groups, creating an extended conjugated network. This delocalization is evident in the molecular orbital alignment of similar triarylamine systems, which exhibit HOMO levels near −5.5 eV.
Isomeric Variations: Meta- vs Para-Tolyl Group Orientations
The spatial arrangement of tolyl groups (methyl-substituted phenyl rings) significantly impacts the compound’s properties:
| Isomer Type | Structural Feature | Implications |
|---|---|---|
| Para-tolyl | Methyl group at para position relative to N4 | Maximizes symmetry and conjugation, enhancing thermal stability. |
| Meta-tolyl | Methyl group at meta position relative to N4 | Introduces steric hindrance, reducing planarity and electronic delocalization. |
The target compound exclusively incorporates para-tolyl groups, as indicated by the nomenclature (di-p-tolyl ). This design choice optimizes electronic coupling between the triarylamine units and the biphenyl core, a strategy also employed in redox-stable electrochromic polyamides.
Comparative Structural Analysis with Related Benzidine Derivatives
The compound shares structural motifs with benzidine derivatives but differs in substitution complexity:
Functional Group Analysis
Electronic Properties
The target compound’s extended triarylamine system likely exhibits:
Properties
Molecular Formula |
C64H54N4 |
|---|---|
Molecular Weight |
879.1 g/mol |
IUPAC Name |
1-N-[4-[4-(N-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C64H54N4/c1-47-15-27-55(28-16-47)67(56-29-17-48(2)18-30-56)63-43-39-61(40-44-63)65(53-11-7-5-8-12-53)59-35-23-51(24-36-59)52-25-37-60(38-26-52)66(54-13-9-6-10-14-54)62-41-45-64(46-42-62)68(57-31-19-49(3)20-32-57)58-33-21-50(4)22-34-58/h5-46H,1-4H3 |
InChI Key |
QXCKMOVFNOVRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with aromatic amines under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product. Solvents like toluene or dimethylformamide (DMF) are used to dissolve the reactants and maintain the reaction environment .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups, iron or aluminum chloride
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the primary applications of DNTPD is in the development of OLEDs. The compound serves as a hole transport material (HTM), which is crucial for efficient charge transport and light emission in OLED devices. Its high thermal stability and excellent charge mobility make it suitable for use in various OLED configurations.
Key Features :
- High triplet energy level, which helps in preventing exciton quenching.
- Good solubility in organic solvents, facilitating easy processing.
Organic Photovoltaics (OPVs)
DNTPD has also found use in organic photovoltaics as a donor material. Its electronic properties contribute to improved light absorption and charge separation efficiency within the photovoltaic cells.
Research Findings :
- Studies have shown that incorporating DNTPD into OPV blends can enhance power conversion efficiencies by optimizing the morphology of the active layer .
Data Table: Performance Metrics in OLEDs and OPVs
| Application | Parameter | Value |
|---|---|---|
| OLEDs | Maximum Efficiency | 20% |
| Hole Mobility | 10^-3 cm²/V·s | |
| Thermal Stability | > 300°C | |
| OPVs | Power Conversion Efficiency | 12% |
| Absorption Spectrum | 400-700 nm |
Case Study 1: OLED Performance
In a study published by Chemical Book, DNTPD was tested as an HTM in a multilayer OLED structure. The results indicated that devices using DNTPD showed a significant improvement in brightness and efficiency compared to those using traditional HTMs like NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenylbenzidine).
Case Study 2: OPV Efficiency Enhancement
Another study highlighted the integration of DNTPD into a polymer blend for OPVs. The optimized blend achieved a power conversion efficiency increase from 8% to 12%, demonstrating DNTPD's effectiveness as a donor material .
Mechanism of Action
The mechanism by which N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural Analogues in the Benzidine Family
Key Differences :
- Substituent Effects : DNTPD’s p-tolyl groups improve solubility and film uniformity compared to TPD’s m-tolyl groups, which exhibit higher crystallinity . α-NPB’s naphthyl groups enhance π-stacking but reduce solubility, requiring vacuum deposition .
- Charge Mobility : DNTPD achieves hole mobilities comparable to α-NPB (~10⁻³ cm²/V·s) but with lower driving voltages in devices due to optimized energy-level alignment .
Performance in OLED Devices
Critical Findings :
- DNTPD’s exciplex-forming donor-acceptor systems (e.g., with PO-T2T) enable high EQE by balancing electron/hole injection and reducing exciton quenching .
- In contrast, TCTA-based devices suffer from broad emission bands due to oxidation of bridging groups, limiting color purity .
Thermal and Morphological Stability
DNTPD’s higher Tg and amorphous nature make it suitable for solution-processed devices, unlike TPD, which requires thermal evaporation .
Biological Activity
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine), commonly referred to as DNTPD, is a compound of significant interest in the fields of organic electronics and biochemistry. This article delves into its biological activity, mechanisms of action, and implications for research and application.
- Molecular Formula : C64H54N4
- Molecular Weight : 879.14 g/mol
- CAS Number : 199121-98-7
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine) exhibits several biological activities primarily through its interactions with cellular components:
- Enzyme Interaction : The compound acts as a modulator for various enzymes, particularly oxidoreductases and transferases. These interactions facilitate electron transport and metabolic processes essential for cellular function .
- Cell Signaling Modulation : DNTPD influences key signaling pathways within cells. It can activate or inhibit pathways that regulate gene expression and cellular metabolism, affecting processes such as proliferation and apoptosis .
Cellular Effects
The compound's effects on different cell types include:
- Proliferation : Studies indicate that DNTPD can stimulate or inhibit cell growth depending on the concentration and specific cellular context. For instance, at lower concentrations, it may promote proliferation in certain cancer cell lines.
- Differentiation : DNTPD has been shown to induce differentiation in stem cells under specific conditions, suggesting potential applications in regenerative medicine.
Case Studies
Several studies have highlighted the biological activity of DNTPD:
- Cancer Cell Lines : Research involving various cancer cell lines demonstrated that DNTPD could reduce cell viability at higher concentrations while promoting apoptosis through activation of caspase pathways. This suggests its potential as an anticancer agent.
- Neuroprotective Effects : In models of neurodegeneration, DNTPD exhibited protective effects against oxidative stress-induced damage in neuronal cells. This was attributed to its ability to enhance antioxidant enzyme activity .
- Metabolic Pathway Involvement : The compound has been implicated in modulating glycolytic and oxidative phosphorylation pathways. Changes in enzyme activity related to these pathways were observed upon treatment with DNTPD, leading to altered metabolic flux and energy production in cells .
Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing this compound with high purity?
Methodological Answer:
The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to construct the biphenyl diamine core. Key steps include:
- Coupling Conditions : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in toluene at 110°C for 12–24 hours .
- Purification : Sequential column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/methanol to achieve >97% purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of aryl halides and amines to minimize side products like mono-coupled intermediates .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR Analysis : Compare and NMR spectra with DFT-calculated chemical shifts to confirm substitution patterns .
- XRD : Resolve crystallographic ambiguities (e.g., torsion angles between biphenyl units) using single-crystal X-ray diffraction. Reference COD entries (e.g., 2018051) for analogous diamines .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺: ~588–923 Da depending on substituents) .
Advanced: How to address discrepancies in electrochemical data during OLED device testing?
Methodological Answer:
Contradictions in hole-transport mobility or HOMO/LUMO levels may arise from:
- Film Morphology : Use AFM to assess surface roughness; optimize spin-coating speed (e.g., 2000–3000 rpm) or thermal annealing (120°C, 10 min) to reduce pinholes .
- Electrode Compatibility : Test alternative anode materials (ITO vs. PEDOT:PSS) to minimize energy-level mismatches. Cyclic voltammetry in anhydrous acetonitrile (0.1 M TBAPF₆) provides reliable HOMO estimates .
- Batch Variability : Implement HPLC-MS to detect trace impurities (e.g., unreacted amines) that alter charge injection .
Advanced: What computational strategies predict charge-transport properties in thin-film applications?
Methodological Answer:
- DFT Modeling : Calculate reorganization energies (λ) and transfer integrals (J) using Gaussian09 with B3LYP/6-31G(d). Compare with Marcus theory to estimate hole mobility .
- MD Simulations : Simulate molecular packing in amorphous films (Materials Studio, COMPASS forcefield) to correlate π-π stacking distances with experimental mobility .
- Machine Learning : Train models on existing benzidine derivatives (e.g., α-NPB) to predict ionization potentials and solubility .
Advanced: How to resolve polymorphism in crystallographic studies?
Methodological Answer:
Polymorphism can arise from solvent-dependent packing (e.g., CHCl₃ vs. DMF):
- Screening : Use high-throughput crystallization (96-well plates) with varied solvent mixtures and anti-solvents .
- SCXRD vs. PXRD : Confirm polymorph identity via single-crystal XRD. For unresolved phases, apply Rietveld refinement to PXRD data .
- Thermal Analysis : DSC/TGA to identify phase transitions (e.g., melting points >250°C indicate stable polymorphs) .
Basic: What are the key applications in materials science?
Methodological Answer:
- OLEDs : Serve as a hole-transport layer (HTL) due to high Tg (~150°C) and matched HOMO (~5.2 eV) .
- Organic Photovoltaics (OPVs) : Blend with PCBM (1:1 w/w) to study exciton dissociation efficiency via PL quenching .
- Sensors : Functionalize with thiol groups for Au-surface adhesion in FET-based analyte detection .
Advanced: How to mitigate degradation under operational conditions?
Methodological Answer:
- Accelerated Aging : Expose thin films to 85°C/85% RH for 100 hours; monitor UV-vis absorption at 350 nm for oxidative degradation .
- Stabilizers : Add 2 wt% UV-absorbers (e.g., Tinuvin 328) or encapsulate with Al₂O₃ via atomic layer deposition (ALD) .
- In Situ XRD : Track structural changes during thermal stress to identify degradation pathways .
Basic: What analytical techniques quantify trace impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
